molecular formula C14H15N B050923 2-(Naphthalen-1-yl)pyrrolidine CAS No. 121193-91-7

2-(Naphthalen-1-yl)pyrrolidine

Cat. No. B050923
CAS RN: 121193-91-7
M. Wt: 197.27 g/mol
InChI Key: FEJHFYHZVJWOOE-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)pyrrolidine is a chemical compound with the molecular formula C14H15N . It has a molecular weight of 197.28 . The IUPAC name for this compound is 2-(1-naphthyl)pyrrolidine .


Synthesis Analysis

While specific synthesis methods for 2-(Naphthalen-1-yl)pyrrolidine were not found in the search results, there are references to the synthesis of similar compounds . For instance, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed and synthesized as new TRPM4 inhibitors .


Chemical Reactions Analysis

Specific chemical reactions involving 2-(Naphthalen-1-yl)pyrrolidine were not found in the search results .


Physical And Chemical Properties Analysis

2-(Naphthalen-1-yl)pyrrolidine is an oil at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“2-(Naphthalen-1-yl)pyrrolidine” is used in chemical synthesis . It has a molecular weight of 197.28 and is usually stored at room temperature . This compound is often used as a building block in the synthesis of more complex molecules .

Drug Discovery

Pyrrolidine, the core structure of “2-(Naphthalen-1-yl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Development of Antimicrobial Agents

The pyrrolidine ring and its derivatives, including “2-(Naphthalen-1-yl)pyrrolidine”, can be used in the development of antimicrobial agents . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Porphyrinoid Synthesis

“2-(Naphthalen-1-yl)pyrrolidine” has been used in the synthesis of meso-fused carbaporphyrin . This represents a new motif for porphyrinoids, expanding the possibilities for the design and synthesis of these important macrocycles .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like “2-(Naphthalen-1-yl)pyrrolidine” is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Mechanism of Action

The mechanism of action for 2-(Naphthalen-1-yl)pyrrolidine is not clear from the search results .

Safety and Hazards

The safety data sheet (SDS) for 2-(Naphthalen-1-yl)pyrrolidine indicates that it is classified under GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the research and application of 2-(Naphthalen-1-yl)pyrrolidine are not clear from the search results .

properties

IUPAC Name

2-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJHFYHZVJWOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290391
Record name 2-(naphthalen-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)pyrrolidine

CAS RN

121193-91-7
Record name 2-(naphthalen-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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